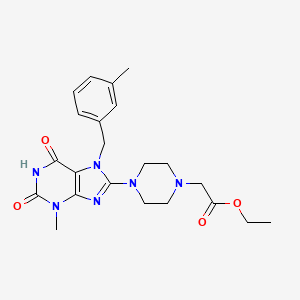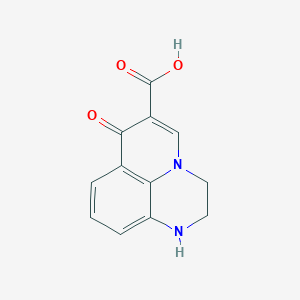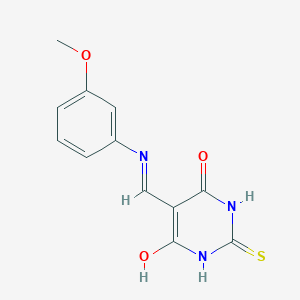![molecular formula C19H24N4OS B2976512 2-Methyl-5-((3-methylpiperidin-1-yl)(p-tolyl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol CAS No. 851809-15-9](/img/structure/B2976512.png)
2-Methyl-5-((3-methylpiperidin-1-yl)(p-tolyl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Scientific Research Applications
Anti-inflammatory Applications
Thiazolo[3,2-b]-1,2,4-triazoles, including derivatives obtained through Michael addition reactions with cyclic secondary amines, have been synthesized and investigated for their anti-inflammatory activities. These compounds, including analogs that might structurally resemble the specified compound, have shown promising results in reducing inflammation. For instance, certain derivatives demonstrated higher anti-inflammatory activity compared to known anti-inflammatory drugs, such as Indometacin, without causing adverse reactions in the stomach, suggesting their potential as safer therapeutic agents (Tozkoparan et al., 1999); (Tozkoparan et al., 2001).
Antimicrobial and Antifungal Applications
Compounds within the thiazolo[3,2-b][1,2,4]triazole framework have been synthesized and tested for antimicrobial and antifungal activities. Some derivatives demonstrated marked inhibition of bacterial and fungal growth, nearly equal to standard treatments, highlighting their potential in addressing resistant microbial strains (Reddy et al., 2010).
Anticancer Applications
Novel thiazolo-[3,2-b][1,2,4]triazole-6-ones with various substituents have been developed and evaluated for their anticancer properties. Preliminary studies indicated that some derivatives possess excellent anticancer activities against a range of cancer cell lines without causing toxicity to normal cells. This suggests the thiazolo[3,2-b][1,2,4]triazole scaffold as a promising basis for developing new anticancer agents (Holota et al., 2021).
Photophysical Properties
The photophysical properties of spatially encumbered chelates based on the 1,2,4-triazole structure have been studied, revealing insights into their potential applications in materials science and photophysics. Such studies are foundational for developing new materials with specific optical properties (Hsieh et al., 2009).
Antiviral Activities Against COVID-19
Research into thiazole and triazole hybrids has explored their potential as inhibitors against COVID-19's main protease, demonstrating good docking scores and suggesting their role in combating the virus. This highlights the adaptability of such compounds in responding to emergent global health challenges (Rashdan et al., 2021).
properties
IUPAC Name |
2-methyl-5-[(4-methylphenyl)-(3-methylpiperidin-1-yl)methyl]-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N4OS/c1-12-6-8-15(9-7-12)16(22-10-4-5-13(2)11-22)17-18(24)23-19(25-17)20-14(3)21-23/h6-9,13,16,24H,4-5,10-11H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XARUODAQLZYQDO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCN(C1)C(C2=CC=C(C=C2)C)C3=C(N4C(=NC(=N4)C)S3)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N4OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Methyl-5-((3-methylpiperidin-1-yl)(p-tolyl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-allyl-4-[(3-piperidin-1-ylpyrazin-2-yl)oxy]benzamide](/img/structure/B2976430.png)
![[2-(5-Chloro-2-phenoxyanilino)-2-oxoethyl] 4-formylbenzoate](/img/structure/B2976431.png)

![4-[(3E)-3-(hydroxyimino)-2-[(1E)-1-(hydroxyimino)ethyl]butyl]phenol](/img/structure/B2976433.png)
![1-(prop-2-yn-1-yl)-N-[2-({thieno[2,3-d]pyrimidin-4-yl}amino)ethyl]piperidine-4-carboxamide](/img/structure/B2976434.png)

![3-(4-Fluorophenyl)-2,4-dioxo-N-[2-[6-oxo-3-(trifluoromethyl)pyridazin-1-yl]ethyl]-1H-pyrimidine-5-carboxamide](/img/structure/B2976438.png)


![N-(sec-butyl)-1-((2-((3,4-dimethylphenyl)amino)-2-oxoethyl)thio)-5-oxo-4-propyl-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide](/img/no-structure.png)
![N-(2,5-dimethylphenyl)-2-(1-methyl-5,7-dioxo-6-(p-tolyl)-6,7-dihydro-1H-pyrazolo[4,3-d]pyrimidin-4(5H)-yl)acetamide](/img/structure/B2976447.png)
![Dimethyl 2-[(1-piperidinylcarbonothioyl)amino]terephthalate](/img/structure/B2976449.png)
